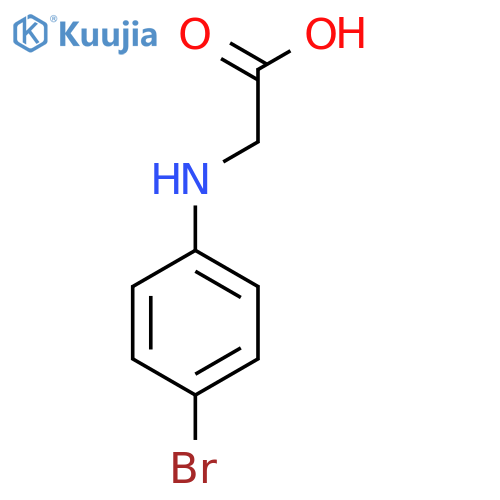

Cas no 13370-62-2 (N-(4-Bromophenyl)glycine)

N-(4-Bromophenyl)glycine 化学的及び物理的性質

名前と識別子

-

- 2-((4-Bromophenyl)amino)acetic acid

- [(4-BROMOPHENYL)AMINO]ACETIC ACID

- 2-(4-bromoanilino)acetic acid

- 2-(4-Bromophenylamino)acetic acid

- AKOS BB-8683

- N-(4-bromophenyl)glycine

- Glycine, N-(4-broMophenyl)-

- 2-[(4-bromophenyl)amino]ethanoic acid

- ALBB-027322

- N-(4-Bromophenyl)glycine (Ph(4-Br)-Gly-OH)

- PEWAAAOJNYRFMW-UHFFFAOYSA-N

- DB-032351

- 2-((4-Bromophenyl)amino)aceticacid

- PEWAAAOJNYRFMW-UHFFFAOYSA-

- DTXSID30426052

- InChI=1/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)

- GS-5447

- AKOS000102000

- CL8804

- Z274534708

- 13370-62-2

- 2-[(4-bromophenyl)amino]acetic acid

- SCHEMBL161755

- (4-bromo-phenylamino)-acetic acid

- CS-0208031

- EN300-78418

- MFCD00706053

- (4-bromophenylamino)acetic acid

- p-Bromanilin-Eisessig

- N-(4-Bromophenyl)glycine

-

- MDL: MFCD00706053

- インチ: 1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)

- InChIKey: PEWAAAOJNYRFMW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)NCC(=O)O

計算された属性

- せいみつぶんしりょう: 228.97384

- どういたいしつりょう: 228.97384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 49.33

N-(4-Bromophenyl)glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM308894-1g |

2-((4-Bromophenyl)amino)acetic acid |

13370-62-2 | 95% | 1g |

$456 | 2022-06-13 | |

| eNovation Chemicals LLC | D509061-1g |

(4-Bromo-phenylamino)-acetic acid |

13370-62-2 | 95% | 1g |

$428 | 2024-05-24 | |

| Chemenu | CM308894-5g |

2-((4-Bromophenyl)amino)acetic acid |

13370-62-2 | 95% | 5g |

$1368 | 2022-06-13 | |

| TRC | B999983-50mg |

N-(4-Bromophenyl)glycine |

13370-62-2 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Alichem | A013017798-250mg |

4-Bromophenylglycine |

13370-62-2 | 97% | 250mg |

489.60 USD | 2021-06-25 | |

| Alichem | A013017798-500mg |

4-Bromophenylglycine |

13370-62-2 | 97% | 500mg |

855.75 USD | 2021-06-25 | |

| abcr | AB416383-1 g |

N-(4-Bromophenyl)glycine (Ph(4-Br)-Gly-OH); . |

13370-62-2 | 1g |

€322.50 | 2023-04-24 | ||

| abcr | AB416383-500 mg |

N-(4-Bromophenyl)glycine |

13370-62-2 | 500MG |

€254.60 | 2022-06-10 | ||

| Enamine | EN300-78418-0.25g |

2-[(4-bromophenyl)amino]acetic acid |

13370-62-2 | 95% | 0.25g |

$103.0 | 2023-02-12 | |

| Enamine | EN300-78418-10.0g |

2-[(4-bromophenyl)amino]acetic acid |

13370-62-2 | 95% | 10.0g |

$1101.0 | 2023-02-12 |

N-(4-Bromophenyl)glycine 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

N-(4-Bromophenyl)glycineに関する追加情報

Professional Introduction to N-(4-Bromophenyl)glycine (CAS No. 13370-62-2)

N-(4-Bromophenyl)glycine, with the chemical formula C₈H₇BrNO₂ and a CAS number of 13370-62-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino acid derivatives and has garnered considerable attention due to its versatile applications in drug development and molecular research.

The molecular structure of N-(4-Bromophenyl)glycine features a brominated phenyl ring attached to an amino acid backbone. This unique configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom on the phenyl ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

In recent years, N-(4-Bromophenyl)glycine has been extensively studied for its potential in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, researchers have explored its utility in creating inhibitors for kinases and other enzymes implicated in cancer and inflammatory diseases.

One of the most compelling aspects of N-(4-Bromophenyl)glycine is its role in peptidomimetics, where it serves as a building block for designing molecules that mimic the behavior of natural peptides but with enhanced stability and bioavailability. The bromine substituent on the phenyl ring facilitates the introduction of diverse side chains, enabling the creation of complex structures with tailored biological activities.

Recent advancements in computational chemistry have further highlighted the significance of N-(4-Bromophenyl)glycine. Molecular modeling studies have demonstrated its potential as a scaffold for developing drugs with improved pharmacokinetic properties. These studies suggest that modifications to the phenyl ring and the amino acid backbone can significantly influence drug solubility, metabolic stability, and target binding affinity.

The compound's relevance extends to materials science as well. Researchers have investigated its use in polymer chemistry, where it can contribute to the development of novel materials with specific optical and electronic properties. The bromine atom's ability to participate in various chemical reactions makes it an excellent candidate for introducing functional groups that can modify material characteristics.

In summary, N-(4-Bromophenyl)glycine (CAS No. 13370-62-2) is a multifaceted compound with broad applications in pharmaceuticals, peptidomimetics, and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow even further.

13370-62-2 (N-(4-Bromophenyl)glycine) 関連製品

- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)

- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)

- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)

- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)

- 2228539-53-3(tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)

- 2694058-37-0(rac-tert-butyl (3aR,6aS)-3-methyl-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate)

- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)

- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)

- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)